4-(2-Hydroxyethoxy)retinoic acid

Description

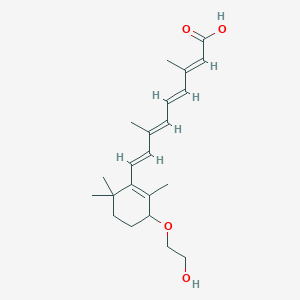

4-(2-Hydroxyethoxy)retinoic acid (CAS: 133697-07-1; molecular formula: C₂₂H₃₂O₄; molecular weight: 376.49 g/mol) is a synthetic retinoid derivative characterized by a 2-hydroxyethoxy group at the 4-position of the retinoic acid backbone . This structural modification distinguishes it from natural retinoids like all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). The compound has been utilized in biochemical research, particularly in affinity purification studies of retinoic acid-binding proteins (CRABP1) due to its high binding affinity .

Properties

CAS No. |

133697-07-1 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-9-[3-(2-hydroxyethoxy)-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C22H32O4/c1-16(7-6-8-17(2)15-21(24)25)9-10-19-18(3)20(26-14-13-23)11-12-22(19,4)5/h6-10,15,20,23H,11-14H2,1-5H3,(H,24,25)/b8-6+,10-9+,16-7+,17-15+ |

InChI Key |

KGUPBZFUFPBYHY-JZBYXWTFSA-N |

SMILES |

CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1OCCO)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1OCCO)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Synonyms |

(all-E)-3,7-dimethyl-9-(3-(2-hydroxyethoxy)-2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenoic acid 4-(2-hydroxyethoxy)retinoic acid HEORA |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between 4-(2-Hydroxyethoxy)retinoic acid and related retinoids:

Key Observations :

- Metabolic Stability: The hydroxyethoxy group may resist oxidation by cytochrome P450 enzymes (e.g., CYP26), which rapidly metabolize ATRA and isotretinoin into 4-oxo or 4-hydroxy derivatives .

- Synthetic Accessibility: 4-Hydroxy-retinoic acid is synthesized via epoxidation of ATRA followed by NaBH₄ reduction, while this compound likely requires etherification at the 4-position .

Analytical Characterization

- Quantification Methods: Retinoids are typically analyzed via HPLC or LC-MS. For example, 4-oxoretinoic acid is quantified using reverse-phase HPLC with UV detection, while isotretinoin and ATRA require chiral separation techniques due to isomerization .

- Stability: The hydroxyethoxy group in this compound may confer stability under acidic or oxidative conditions compared to hydroxyl or oxo derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.